molecular formula C28H28N2O5 B2509166 3-(adamantane-1-amido)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-benzofuran-2-carboxamide CAS No. 888465-63-2

3-(adamantane-1-amido)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-benzofuran-2-carboxamide

Cat. No.: B2509166
CAS No.: 888465-63-2
M. Wt: 472.541
InChI Key: QJHBVSIKGBFPRY-UHFFFAOYSA-N
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Description

3-(adamantane-1-amido)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-benzofuran-2-carboxamide is a useful research compound. Its molecular formula is C28H28N2O5 and its molecular weight is 472.541. The purity is usually 95%.
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Scientific Research Applications

Potential Agents for Neurodegenerative Diseases

Research has highlighted the significance of adamantane-based scaffolds, including compounds like 3-(adamantane-1-amido)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-benzofuran-2-carboxamide, in the development of treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's. Adamantane derivatives, including amantadine and memantine, are already used in treating these conditions. Studies suggest that the pharmacological potential of certain adamantane derivatives might surpass those of amantadine and memantine, indicating a promising direction for future biochemical and pharmacological research (Dembitsky, Gloriozova, & Poroikov, 2020).

Supramolecular Chemistry and Biomedical Applications

The structurally simple yet versatile benzene-1,3,5-tricarboxamide (BTA) framework, into which adamantane and benzofuran derivatives can be integrated, offers a wide range of applications in nanotechnology, polymer processing, and biomedical fields. The self-assembly properties of BTAs, forming one-dimensional nanometer-sized rod-like structures stabilized by threefold hydrogen bonding, highlight their utility in creating complex molecular architectures for various applications, including drug delivery systems (Cantekin, de Greef, & Palmans, 2012).

Properties

IUPAC Name

3-(adamantane-1-carbonylamino)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H28N2O5/c31-26(29-19-5-6-22-23(12-19)34-8-7-33-22)25-24(20-3-1-2-4-21(20)35-25)30-27(32)28-13-16-9-17(14-28)11-18(10-16)15-28/h1-6,12,16-18H,7-11,13-15H2,(H,29,31)(H,30,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJHBVSIKGBFPRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)NC(=O)C3=C(C4=CC=CC=C4O3)NC(=O)C56CC7CC(C5)CC(C7)C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H28N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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